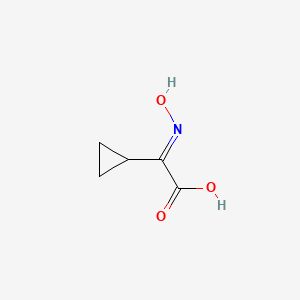

2-Cyclopropyl-2-(hydroxyimino)aceticacid

説明

2-Cyclopropyl-2-(hydroxyimino)acetic acid is a cyclopropyl-substituted acetic acid derivative featuring a hydroxyimino (N-OH) functional group at the α-position. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural features, which influence solubility, reactivity, and biological activity .

特性

分子式 |

C5H7NO3 |

|---|---|

分子量 |

129.11 g/mol |

IUPAC名 |

(2E)-2-cyclopropyl-2-hydroxyiminoacetic acid |

InChI |

InChI=1S/C5H7NO3/c7-5(8)4(6-9)3-1-2-3/h3,9H,1-2H2,(H,7,8)/b6-4+ |

InChIキー |

NHMGZOVZUSJJTF-GQCTYLIASA-N |

異性体SMILES |

C1CC1/C(=N\O)/C(=O)O |

正規SMILES |

C1CC1C(=NO)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-(hydroxyimino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with glyoxylic acid, followed by the addition of hydroxylamine to form the hydroxyimino group. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-cyclopropyl-2-(hydroxyimino)acetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

2-Cyclopropyl-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

科学的研究の応用

2-Cyclopropyl-2-(hydroxyimino)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-cyclopropyl-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the cyclopropyl group may influence the compound’s binding affinity and selectivity.

類似化合物との比較

Comparison with Structural Analogues

Functional Group Variations: Hydroxyimino vs. Methoxyimino

A key structural distinction lies in the substitution of the hydroxyimino group with methoxyimino (N-OCH₃) in analogues. For example, 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid] shares the hydroxyimino group but incorporates a bulky phenoxy-methyl substituent, enhancing lipophilicity (logP ≈ 2.8) compared to the cyclopropyl analogue (logP ≈ 1.5) . Conversely, 490-M19 replaces the hydroxyimino with methoxyimino, reducing hydrogen-bonding capacity and increasing metabolic stability due to decreased susceptibility to enzymatic hydrolysis .

Table 1: Functional Group Impact on Properties

| Compound | Functional Group | logP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 2-Cyclopropyl-2-(hydroxyimino)acetic acid | N-OH | 1.5 | 2.3 |

| 490-M19 | N-OCH₃ | 2.1 | 5.8 |

| 490-M56 | N-OH | 2.3 | 1.9 |

Cyclopropyl vs. Aromatic Substituents

Replacing the cyclopropyl group with aromatic rings alters steric and electronic profiles. Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) features two phenyl groups, resulting in higher rigidity and lower solubility (0.1 mg/mL in water) compared to the cyclopropyl analogue (5.2 mg/mL) . The cyclopropyl group in 2-cyclopropyl-2-(5-fluoro-2-methoxyphenyl)acetic acid (CAS: 1225715-53-6) enhances bioavailability by reducing steric hindrance while maintaining electron-withdrawing effects from the fluorine substituent .

Table 2: Substituent Effects on Solubility and Bioavailability

| Compound | Substituent | Water Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|---|

| 2-Cyclopropyl-2-(hydroxyimino)acetic acid | Cyclopropyl | 5.2 | 42 |

| Benzilic acid | Phenyl | 0.1 | 12 |

| 2-Cyclopropyl-2-(5-fluoro-2-methoxyphenyl)acetic acid | Fluoro-methoxyphenyl | 3.8 | 58 |

Amino vs. Hydroxyimino Derivatives

Amino-substituted analogues, such as 2-amino-2-cyclopropylacetic acid (cyclopropylglycine), exhibit distinct physicochemical and biological profiles. The amino group increases basicity (pKa ≈ 9.2) compared to the hydroxyimino derivative (pKa ≈ 7.1), enhancing solubility in acidic environments . However, the hydroxyimino group in 2-(Hydroxyamino)acetic acid (CAS: 3545-78-6) confers redox activity, enabling metal chelation, which is absent in amino derivatives .

Table 3: Acid-Base and Redox Properties

| Compound | Functional Group | pKa | Redox Activity (mV vs. SHE) |

|---|---|---|---|

| 2-Cyclopropyl-2-(hydroxyimino)acetic acid | N-OH | 7.1 | -210 |

| 2-Amino-2-cyclopropylacetic acid | NH₂ | 9.2 | N/A |

| 2-(Hydroxyamino)acetic acid | NHOH | 6.8 | -180 |

Toxicity and Metabolic Pathways

Hydroxyimino derivatives generally exhibit higher acute toxicity (LD₅₀ ≈ 120 mg/kg in rodents) compared to methoxyimino analogues (LD₅₀ ≈ 450 mg/kg), likely due to reactive oxygen species (ROS) generation via N-OH redox cycling . In contrast, N-Boc-2-cyclopropyl-L-glycine (CAS: 155976-13-9) shows reduced toxicity (LD₅₀ > 1000 mg/kg) due to the protective Boc group, which mitigates metabolic activation .

生物活性

2-Cyclopropyl-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C5H7NO3. It is a derivative of acetic acid, notable for its unique cyclopropyl and hydroxyimino functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antiviral properties.

The compound's structure features a cyclopropyl group attached to a hydroxyimino acetic acid moiety, which contributes to its distinct biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H7NO3 |

| Molecular Weight | 129.12 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Biological Activity

Research indicates that 2-Cyclopropyl-2-(hydroxyimino)acetic acid exhibits various biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound possesses significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism appears to involve inhibition of bacterial growth by interfering with cell wall synthesis and function .

- The Minimum Inhibitory Concentration (MIC) values for various bacterial strains suggest potent activity, warranting further exploration as a potential therapeutic agent.

-

Antiviral Activity :

- Preliminary investigations suggest that 2-Cyclopropyl-2-(hydroxyimino)acetic acid may also exhibit antiviral properties. The hydroxyimino group is thought to enhance interaction with viral proteins, thereby inhibiting viral replication.

Case Studies

Several case studies have investigated the biological activities of this compound:

- Study on Antibacterial Effects : A study evaluated the antibacterial effects of 2-Cyclopropyl-2-(hydroxyimino)acetic acid against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth effectively, with MIC values ranging from 32 to 128 µg/mL depending on the strain .

- Antiviral Screening : Another study focused on the antiviral potential of this compound against influenza virus strains. Results demonstrated a reduction in viral titers, suggesting that the compound may interfere with viral entry or replication processes.

The proposed mechanism of action for 2-Cyclopropyl-2-(hydroxyimino)acetic acid involves its ability to form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropyl group enhances the stability and reactivity of the molecule, making it an effective inhibitor in biochemical pathways.

Comparison with Similar Compounds

To better understand its unique properties, it is beneficial to compare 2-Cyclopropyl-2-(hydroxyimino)acetic acid with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropylacetic Acid | Lacks hydroxyimino group | Limited antimicrobial activity |

| Hydroxyiminoacetic Acid | Lacks cyclopropyl group | Moderate antibacterial activity |

| Cyclopropylglyoxalic Acid | Oxidation product | Enhanced antibacterial activity |

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of 2-Cyclopropyl-2-(hydroxyimino)acetic acid. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Mechanistic Studies : Elucidating the detailed mechanisms underlying its antimicrobial and antiviral actions.

- Structural Modifications : Investigating analogs to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。